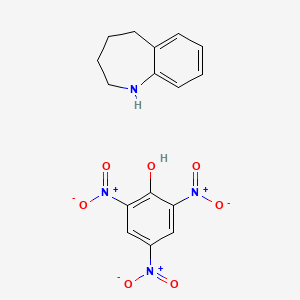
2,3,4,5-tetrahydro-1H-1-benzazepine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-1-benzazepine: (CHN) is a bicyclic organic compound with a molecular weight of 147217 Da. The structure consists of a benzene ring fused to a seven-membered nitrogen-containing ring.
2,4,6-trinitrophenol: , is an explosive yellow crystalline compound (CHNO). It has applications in dyes, explosives, and analytical chemistry.
Méthodes De Préparation
- Industrial production methods involve catalytic hydrogenation of benzazepine derivatives.
2,3,4,5-tetrahydro-1H-1-benzazepine: can be synthesized via various routes, including hydrogenation of the corresponding benzazepine or cyclization of suitable precursors.
2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated nitric and sulfuric acids.
Analyse Des Réactions Chimiques
- Common reagents include halogens (e.g., Br2, Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
- Major products include halogenated or nitrated derivatives.
2,3,4,5-tetrahydro-1H-1-benzazepine: undergoes reactions typical of aromatic compounds, including electrophilic substitution (e.g., halogenation, nitration).
Applications De Recherche Scientifique
- In chemistry , it serves as a model compound for studying aromatic reactions.
- In biology , it may have applications in drug design due to its structural features.
- In medicine , research focuses on potential therapeutic effects.
- In industry , it could be used in fine chemicals or pharmaceuticals.
Mécanisme D'action
- The exact mechanism of action for 2,3,4,5-tetrahydro-1H-1-benzazepine depends on its specific application. It may interact with receptors or enzymes.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- Similar compounds include 1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine (CAS: 20390-68-5) .
2,3,4,5-tetrahydro-1H-1-benzazepine: shares similarities with other benzazepines, but its unique seven-membered ring sets it apart.
Propriétés
Numéro CAS |
112610-04-5 |
|---|---|
Formule moléculaire |
C16H16N4O7 |
Poids moléculaire |
376.32 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazepine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-2-7-10-9(5-1)6-3-4-8-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,5,7,11H,3-4,6,8H2;1-2,10H |
Clé InChI |
YRKAIAOYCUNTKO-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=CC=CC=C2C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


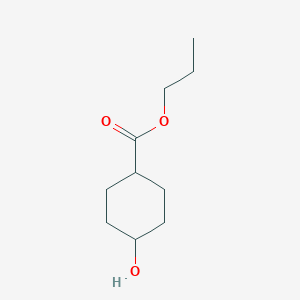
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
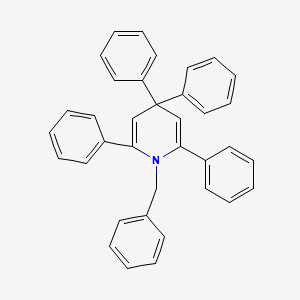
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
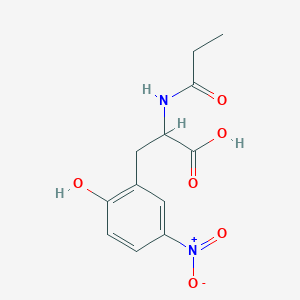
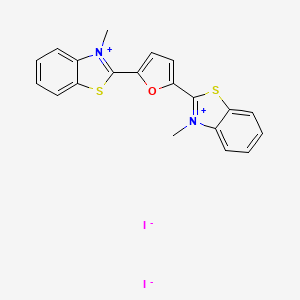
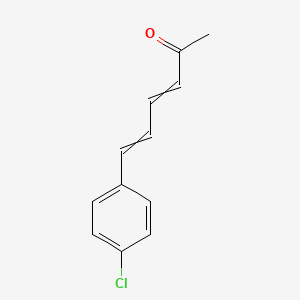

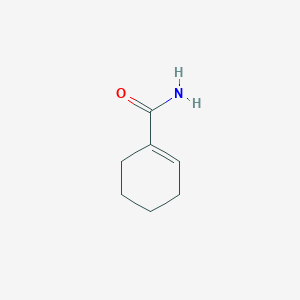
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
